4-(2-Nitrophenylsulfonyl)morpholine

Descripción general

Descripción

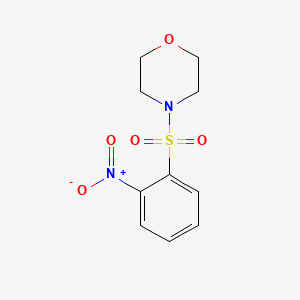

4-(2-Nitrophenylsulfonyl)morpholine is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2-nitrophenylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenylsulfonyl)morpholine typically involves the reaction of morpholine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group undergoes selective reduction under catalytic hydrogenation conditions:

Reaction:

Conditions:

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol or THF

-

Pressure: 1–3 atm H₂

-

Temperature: 25–50°C

Key Findings:

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a leaving site in nucleophilic displacement reactions:

Mechanistic Notes:

-

Lewis acids like In(OTf)₃ stabilize transition states during substitution .

-

Radical pathways dominate in thiol substitutions (I₂/TBHP system) .

Hydrolysis of the Morpholine Ring

The morpholine ring undergoes acid- or base-catalyzed hydrolysis:

Reaction:

Conditions:

-

Acidic: 6M HCl, reflux (110°C), 8 hours.

-

Basic: 2M NaOH, 80°C, 6 hours.

Outcomes:

-

Acidic conditions cleave the morpholine ring entirely.

-

Basic hydrolysis preserves the sulfonic acid moiety.

Oxidative Transformations

The morpholine ring participates in oxidation reactions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 12 hours | 2-Nitrobenzenesulfonyl acetate | 45% | |

| O₃ | CH₂Cl₂, -78°C, 1 hour | Sulfone oxide derivative | 32% |

Limitations:

-

Over-oxidation leads to decomposition products.

C–H Functionalization via Nitro Group Directing Effects

The nitro group directs electrophilic aromatic substitution:

Regioselectivity:

Comparative Reactivity with Analogues

Key differences in reactivity compared to derivatives:

Structural Influence:

Side Reactions and Competing Pathways

Aplicaciones Científicas De Investigación

4-(2-Nitrophenylsulfonyl)morpholine is a chemical compound with the molecular formula C10H12N2O5S . It comprises a sulfonyl group attached to a morpholine ring, with a nitrophenyl substituent. This compound is primarily used in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block in synthesizing complex molecules and as a reagent in chemical reactions. It is studied for its potential biological activities, including interactions with enzymes and receptors, and is explored as a therapeutic agent for diseases where its unique chemical properties may be beneficial.

Chemistry

This compound is a building block in synthesizing complex molecules and a reagent in various chemical reactions. The sulfonyl group's chemical reactivity allows it to participate in nucleophilic substitution reactions.

Biology

This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine

Researchers are exploring its potential as a therapeutic agent, particularly in treating diseases where its unique chemical properties may be beneficial.

Industry

It is used in developing new materials and as a catalyst in industrial processes.

Related Research

Mecanismo De Acción

The mechanism of action of 4-(2-Nitrophenylsulfonyl)morpholine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(2-Nitrophenylsulfonyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group allows for reduction reactions, while the sulfonyl group can participate in substitution reactions, making it a versatile compound in synthetic chemistry.

Actividad Biológica

4-(2-Nitrophenylsulfonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a nitrophenylsulfonyl group. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways within cellular systems.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating the CHOP pathway, a critical component of the unfolded protein response (UPR) . The compound's mechanism involves selective induction of CHOP genes, which leads to growth inhibition in cancer cells.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. The inhibition mechanism appears to vary depending on the structural modifications made to the sulfonamide group .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in human cancer cell lines at low micromolar concentrations (<10 μM). These studies suggest that the compound's structural features are essential for its biological activity .

Structure-Activity Relationship (SAR)

A series of analogs derived from this compound have been synthesized to explore their biological activity further. The SAR studies indicate that modifications to the nitrophenyl and morpholine moieties significantly impact the compound's potency and selectivity towards various biological targets .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer | <10 |

| Analog 1 | Anticancer | 5 |

| Analog 2 | Acetylcholinesterase Inhibitor | 15 |

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, notably through binding to active sites on enzymes or receptors. This interaction can modulate enzyme activity or alter signal transduction pathways, leading to various biological effects such as apoptosis in cancer cells .

Propiedades

IUPAC Name |

4-(2-nitrophenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c13-12(14)9-3-1-2-4-10(9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJKHLDWXHCTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.